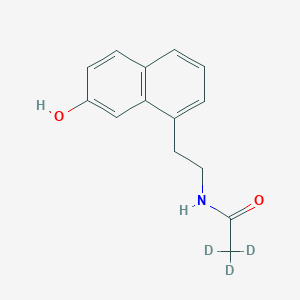

7-Desmethyl-agomelatine D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Desmethyl-agomelatine D3 is a deuterium-labeled derivative of 7-Desmethyl-agomelatine, which is a metabolite of Agomelatine . Agomelatine is known for its use as an antidepressant, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Desmethyl-agomelatine D3 involves the deuteration of 7-Desmethyl-agomelatine. . The exact synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product . Quality control measures are crucial to maintain the high purity required for research applications.

Chemical Reactions Analysis

Types of Reactions

7-Desmethyl-agomelatine D3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

7-Desmethyl-agomelatine D3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mechanism of Action

The mechanism of action of 7-Desmethyl-agomelatine D3 is closely related to that of Agomelatine. Agomelatine acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps regulate circadian rhythms and improve mood . The deuterium labeling in this compound allows for more precise tracking and analysis in pharmacokinetic studies, providing valuable data on the compound’s behavior in biological systems .

Comparison with Similar Compounds

7-Desmethyl-agomelatine D3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

7-Desmethyl-agomelatine: The non-deuterated form of the compound, which serves as a metabolite of Agomelatine.

3-Hydroxy-agomelatine: Another metabolite of Agomelatine, which has different pharmacokinetic properties.

Agomelatine: The parent compound, known for its antidepressant effects.

The deuterium labeling in this compound enhances its stability and provides unique advantages in research applications, making it a valuable tool in various scientific studies .

Biological Activity

7-Desmethyl-agomelatine D3 is a deuterium-labeled metabolite of agomelatine, a novel antidepressant known for its unique mechanism of action involving melatonin receptors and serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

Agomelatine acts primarily as an agonist at melatonin receptors (MT1 and MT2) while functioning as a neutral antagonist at the 5-HT2C serotonin receptor. This dual action influences neurotransmitter systems that are crucial for mood regulation and circadian rhythm management.

- Melatonin Receptor Agonism :

- Serotonin Receptor Antagonism :

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the effects of agomelatine and its metabolites on mood disorders and sleep architecture:

- Clinical Efficacy : A review of controlled studies indicated that agomelatine effectively improves sleep quality and efficiency in patients with depression, with fewer side effects compared to traditional SSRIs .

- Neurodevelopmental Disorders : Recent research suggests that agomelatine may have beneficial effects in treating ADHD and autism spectrum disorders (ASD) by modulating neurotransmitter systems involved in attention and behavior regulation .

- Circadian Rhythm Regulation : Agomelatine has been shown to correct circadian rhythm disturbances associated with mood disorders, enhancing overall sleep quality without significant sedative effects .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)/i1D3 |

InChI Key |

UNTZQBYXDYYXIY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.